molecular formula C11H16F3IN2O B2886445 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856099-31-4

4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2886445
CAS No.: 1856099-31-4
M. Wt: 376.162
InChI Key: RJVMZSHPOQVCCF-UHFFFAOYSA-N
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Description

4-Iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an iodine atom, an isobutoxymethyl group, and a trifluoropropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent halogenation and alkylation steps introduce the iodine and trifluoropropyl groups, respectively.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is used to study enzyme inhibition and receptor binding. Its iodine atom makes it a useful tool in radiolabeling studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-iodo-5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Uniqueness: this compound stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

4-iodo-5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3IN2O/c1-8(2)6-18-7-10-9(15)5-16-17(10)4-3-11(12,13)14/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMZSHPOQVCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1CCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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